molecular formula C15H10IN3O2 B2855420 (E)-3-iodo-N'-(2-oxoindolin-3-ylidene)benzohydrazide CAS No. 324777-25-5

(E)-3-iodo-N'-(2-oxoindolin-3-ylidene)benzohydrazide

Cat. No. B2855420
CAS RN: 324777-25-5
M. Wt: 391.168
InChI Key: JSEUSMICNXXODB-UHFFFAOYSA-N
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Description

The compound “(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide” belongs to a class of compounds known as 2-oxoindoline-based hydrazides . These compounds have been studied for their biological activities .


Synthesis Analysis

While specific synthesis methods for “(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide” were not found, related compounds have been synthesized using various methods. For instance, a series of N’-(2-oxoindolin-3-ylidene)hydrazide derivatives were synthesized using molecular iodine as a catalyst . Another method involves the use of bentonite clay as a catalyst under microwave irradiation .

Scientific Research Applications

Antitumor Activity

This compound has been synthesized and evaluated for its potential as an antitumor agent . It has shown notable cytotoxicity toward several human cancer cell lines, including colon cancer, prostate cancer, and lung cancer . The compound’s ability to activate procaspase-3 makes it a promising candidate for cancer treatment, as it can induce apoptosis in cancer cells.

Cell Cycle Regulation

Research indicates that certain derivatives of this compound can accumulate cells in the S phase of the cell cycle, which is crucial for DNA replication. This regulation can lead to the induction of cellular apoptosis, particularly in tumor cells, suggesting a potential application in cancer therapy .

Apoptosis Induction

The compound has been shown to substantially induce late cellular apoptosis . Apoptosis, or programmed cell death, is a targeted process of cellular destruction that plays a vital role in eliminating cancerous cells from the body .

Antiviral Activity

Indole derivatives, which include the structure of this compound, have been reported to possess antiviral activity . They have been tested against a range of viruses, including influenza A and Coxsackie B4 virus, showing inhibitory activity .

Anti-inflammatory Properties

The indole nucleus, part of this compound’s structure, is associated with anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases and conditions .

Antimicrobial Effects

Indole derivatives are known for their antimicrobial effects . This compound could be part of new treatments against various bacterial infections, contributing to the field of antibiotics .

Antidiabetic Potential

Research on indole derivatives has also highlighted their potential in antidiabetic treatments. This compound could be involved in the development of new medications for managing diabetes .

Neuroprotective Effects

Given the broad biological activities of indole derivatives, there is a possibility that this compound could exhibit neuroprotective effects . This would make it valuable in the research and treatment of neurodegenerative diseases .

Future Directions

The future directions for research on “(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide” and related compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3O2/c16-10-5-3-4-9(8-10)14(20)19-18-13-11-6-1-2-7-12(11)17-15(13)21/h1-8,17,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIDFHQCEIGFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-iodo-N'-(2-oxoindolin-3-ylidene)benzohydrazide

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